molecular formula C22H27N3O2S2 B6583047 2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1252907-12-2

2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No. B6583047
CAS RN: 1252907-12-2
M. Wt: 429.6 g/mol
InChI Key: YATDIOGCRZKKKM-UHFFFAOYSA-N
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Description

The compound “2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide” is a complex organic molecule. Its molecular formula is C15H18N6O2S2 and it has an average mass of 378.472 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving this exact compound are not available, similar compounds undergo various reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar compounds . Additionally, further studies could explore its synthesis and chemical properties in more detail.

properties

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-14(2)8-10-25-21(27)20-18(9-11-28-20)24-22(25)29-13-19(26)23-17-7-5-6-16(12-17)15(3)4/h5-7,9,11-12,14-15H,8,10,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATDIOGCRZKKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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